molecular formula C10H20ClNO2 B1374505 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride CAS No. 1219971-99-9

3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1374505
CAS No.: 1219971-99-9
M. Wt: 221.72 g/mol
InChI Key: RWFZZKXWCKDRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with an allyloxyethoxy group.

Scientific Research Applications

3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for “3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring followed by the introduction of the allyloxyethoxy group. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Allyloxyethoxy Group: This step often involves etherification reactions where an allyl group is introduced to the ethoxy moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Methoxy)ethoxy]methyl}pyrrolidine hydrochloride
  • 3-{[2-(Ethoxy)ethoxy]methyl}pyrrolidine hydrochloride

Uniqueness

3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(2-prop-2-enoxyethoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-5-12-6-7-13-9-10-3-4-11-8-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFZZKXWCKDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Reactant of Route 2
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Reactant of Route 4
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Reactant of Route 6
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.